1,4-Diisopropylbenzene

Catalog No.
S702152
CAS No.
100-18-5
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diisopropylbenzene

CAS Number

100-18-5

Product Name

1,4-Diisopropylbenzene

IUPAC Name

1,4-di(propan-2-yl)benzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3

InChI Key

SPPWGCYEYAMHDT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(C)C

Solubility

INSOL IN WATER
Sol in all proportions of alcohol, ether, acetone, benzene.

Synonyms

1,4-Bis(1-methylethyl)benzene; 1,4-Bis(isopropyl)benzene; NSC 84198; p-Di-iso-propylbenzene; p-Diisopropylbenzene

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C

Solvent Applications

1,4-Diisopropylbenzene's hydrophobic nature (repels water) makes it suitable for dissolving non-polar and slightly polar organic compounds commonly used in research laboratories. These can include:

  • Fats and oils
  • Waxes
  • Resins
  • Polymers

Its high boiling point (203 °C) allows for safe evaporation during sample preparation and purification processes.

Chemical Intermediate Applications

1,4-Diisopropylbenzene acts as a precursor for the synthesis of various functionalized aromatic compounds. These synthesized compounds find applications in diverse research fields, including:

  • Pharmaceutical development: As building blocks for the synthesis of medicinal drugs and active pharmaceutical ingredients (APIs) [].
  • Material science: For the creation of polymeric materials with specific properties like thermal stability and electrical conductivity [].
  • Organic chemistry research: As a starting material for exploring reaction mechanisms and developing new synthetic methods [].

1,4-Diisopropylbenzene, also known as para-diisopropylbenzene, is an aromatic hydrocarbon with the chemical formula C12H18C_{12}H_{18}. It is characterized by the presence of two isopropyl groups attached to a benzene ring at the 1 and 4 positions. This compound appears as a colorless liquid that is immiscible in water and has a boiling point of approximately 210 °C . Its molecular weight is about 162.28 g/mol, and it exhibits properties typical of aromatic hydrocarbons, including stability and a distinctive odor .

DIPB itself does not have a well-defined mechanism of action in biological systems. Its primary significance lies in its role as a precursor for the synthesis of other chemicals.

  • Flammability: Flammable liquid. Flash point is likely similar to other aromatic hydrocarbons, around 40-50 °C.
  • Health: Limited data available on specific health hazards. However, as with most organic solvents, it may cause irritation upon inhalation or skin contact.
  • Storage and Handling: Standard safety protocols for handling flammable organic solvents should be followed. Store in a cool, well-ventilated place away from heat and ignition sources. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.

Citation:

  • [2] Sigma-Aldrich

Additional Notes:

  • Although DIPB finds applications in some scientific research areas, it is not a widely studied compound.
  • More research may be needed to fully understand its potential toxicity
, including:

  • Side Chain Modifications: It can undergo oxidation, dehydrogenation, and bromination.
  • Ring Substitution Reactions: Common reactions include nitration, sulfonation, and Friedel-Crafts acylation .
  • Formation of Hydroperoxides: This compound can form hydroperoxides, which are useful as radical initiators in polymerization processes .

The compound is also involved in catalytic decomposition reactions, particularly when reacting with solid acid catalysts to yield hydroquinone and acetone from its dihydroperoxide derivative .

1,4-Diisopropylbenzene can be synthesized through several methods:

  • Alkylation Reactions: The primary method involves the alkylation of benzene or isopropylbenzene with propylene using Lewis acid catalysts such as aluminum trichloride. This process typically follows the reaction:
    C6H6+CH3CH=CH2C6H5CH(CH3)2C_6H_6+CH_3CH=CH_2\rightarrow C_6H_5CH(CH_3)_2
  • Transalkylation: Triisopropylbenzenes can be converted back to diisopropylbenzenes by treatment with benzene or monoisopropylbenzene under similar catalytic conditions .

1,4-Diisopropylbenzene serves as an important chemical intermediate in various industrial applications:

  • Production of Stabilizers and Polymers: It is utilized in synthesizing stabilizers for polymers and synthetic lubricants.
  • Hydroperoxide Production: The compound is a precursor for hydroperoxides used in radical polymerization processes.
  • Chemical Manufacturing: It plays a role in producing various chemicals used in different sectors .

Research indicates that 1,4-diisopropylbenzene can react exothermically with strong oxidizing agents and bases. Its interactions with diazo compounds also yield notable reactions. Substitution at the benzene nucleus occurs readily through halogenation and other electrophilic aromatic substitution reactions . The compound's reactivity underscores its utility in organic synthesis but also necessitates careful handling due to potential hazards.

1,4-Diisopropylbenzene belongs to a class of compounds known as diisopropylbenzenes. The three isomers—1,2-diisopropylbenzene (ortho), 1,3-diisopropylbenzene (meta), and 1,4-diisopropylbenzene (para)—exhibit similar physical properties but differ in their chemical behavior:

CompoundChemical FormulaBoiling PointMelting PointCAS Number
1,2-DiisopropylbenzeneC12H18C_{12}H_{18}205 °C-57 °C577-55-9
1,3-DiisopropylbenzeneC12H18C_{12}H_{18}203 °C-63 °C99-62-7
1,4-DiisopropylbenzeneC12H18C_{12}H_{18}210 °C-17 °C100-18-5

Uniqueness

The uniqueness of 1,4-diisopropylbenzene lies in its specific structural arrangement that allows for distinct reactivity patterns compared to its isomers. For instance, it is particularly noted for its ability to form hydroperoxides efficiently and serve as a precursor for various industrial chemicals.

Physical Description

GasVapor; Liquid

Color/Form

Liquid

XLogP3

4.9

Boiling Point

210.3 °C

Density

0.8568 AT 20 °C/4 °C

Melting Point

-17.0 °C
-17.1 °C

UNII

5M62031NZP

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 63 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 58 of 63 companies with hazard statement code(s):;
H315 (75.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (18.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (18.97%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (18.97%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (20.69%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H413 (67.24%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.25 mmHg
1 MM HG AT 40.0 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

700-18-5
100-18-5

Wikipedia

1,4-diisopropylbenzene

Biological Half Life

3.98 Days

Methods of Manufacturing

ALKYLATION OF BENZENE OR CUMENE WITH PROPYLENE IN THE PRESENCE OF A CATALYST FOLLOWED BY FRACTIONATION; BY-PRODUCT OF CUMENE PRODN FROM BENZENE & PROPYLENE.

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
Rubber product manufacturing
Benzene, 1,4-bis(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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